molecular formula C15H8Cl5N5 B11182696 6-chloro-N,N'-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

6-chloro-N,N'-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11182696
M. Wt: 435.5 g/mol
InChI Key: POOZLDNCVGCNAM-UHFFFAOYSA-N
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Description

6-chloro-N,N’-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of chlorine atoms and dichlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-dichloroaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amino groups of 2,4-dichloroaniline. The reaction is usually conducted in an organic solvent, such as acetone or dichloromethane, at a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-N,N’-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N’-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The triazine ring can be hydrolyzed in the presence of strong acids or bases, leading to the formation of amines and other by-products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

    Hydrolysis: Strong acids, such as hydrochloric acid, or strong bases, such as sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: The major products are substituted triazines with different functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the original compound.

    Hydrolysis: The major products are amines and other by-products resulting from the breakdown of the triazine ring.

Scientific Research Applications

6-chloro-N,N’-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-N,N’-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trichloro-1,3,5-triazine: A related compound with three chlorine atoms on the triazine ring.

    N,N’-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine: A similar compound without the chlorine atom at the 6-position.

    6-chloro-N,N’-bis(phenyl)-1,3,5-triazine-2,4-diamine: A compound with phenyl groups instead of dichlorophenyl groups.

Uniqueness

6-chloro-N,N’-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both chlorine atoms and dichlorophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets and enhances its reactivity in various chemical reactions.

Properties

Molecular Formula

C15H8Cl5N5

Molecular Weight

435.5 g/mol

IUPAC Name

6-chloro-2-N,4-N-bis(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H8Cl5N5/c16-7-1-3-11(9(18)5-7)21-14-23-13(20)24-15(25-14)22-12-4-2-8(17)6-10(12)19/h1-6H,(H2,21,22,23,24,25)

InChI Key

POOZLDNCVGCNAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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